Boc-4-(Fmoc-aminomethyl)-D-phenylalanine
Description
Defining the Structural and Stereochemical Significance of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine as a D-Amino Acid Derivative
The chemical structure of this compound is characterized by a D-phenylalanine core with two crucial protecting groups: a tert-butyloxycarbonyl (Boc) group and a 9-fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.com The Boc group protects the aminomethyl functional group on the phenyl ring, while the Fmoc group protects the α-amino group of the D-phenylalanine backbone. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS), allowing for the selective removal of one protecting group while the other remains intact. chemimpex.comlgcstandards.com
The stereochemistry of this compound is of paramount importance. As a D-amino acid, it is an enantiomer of the naturally occurring L-amino acids. nih.gov This "mirror-image" configuration confers significant resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids. nih.govlifetein.com The incorporation of D-amino acids into peptides can therefore dramatically increase their stability and half-life in biological systems. nih.gov This enhanced stability is a highly desirable attribute in the development of peptide-based therapeutics. The D-configuration also influences the secondary structure of peptides, imposing specific conformational constraints that can be exploited in the design of peptides with well-defined three-dimensional structures. lifetein.compsu.edursc.org
Overview of its Versatility and Broad Relevance Across Academic Research Disciplines
The unique structural and stereochemical features of this compound endow it with remarkable versatility, making it a valuable tool across a wide range of scientific disciplines. chemimpex.comchemimpex.com Its primary application lies in peptide synthesis, where it serves as a key building block for creating complex and custom peptides. chemimpex.comchemimpex.com
In drug development , this compound is instrumental in the design of novel peptide-based therapeutics. chemimpex.comchemimpex.com Its incorporation can lead to drugs with enhanced stability, improved receptor targeting, and reduced side effects. chemimpex.comchemimpex.com Researchers are exploring its use in developing targeted therapies for cancer and neurological disorders. chemimpex.comchemimpex.com
In the field of bioconjugation , this compound facilitates the attachment of peptides to other biomolecules or surfaces. chemimpex.comchemimpex.com This is crucial for applications such as targeted drug delivery systems, where the peptide can guide a therapeutic agent to a specific site in the body. chemimpex.com
Protein engineering also benefits from the use of this UAA. Scientists can modify proteins to enhance their stability and functionality for various therapeutic and industrial applications. chemimpex.comnih.gov The ability to introduce specific modifications allows for the fine-tuning of protein properties to suit particular needs.
The broad applicability of this compound is a testament to the power of unnatural amino acids in advancing our understanding and manipulation of biological systems.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 215302-77-5 | chemimpex.com |
| Molecular Formula | C30H32N2O6 | chemimpex.com |
| Molecular Weight | 516.59 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| D-phenylalanine |
| tert-butyloxycarbonyl (Boc) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZKNNBERXWTJP-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Boc 4 Fmoc Aminomethyl D Phenylalanine
Established Synthetic Pathways for the Incorporation of Orthogonal Protecting Groups
The synthesis of peptides and their derivatives, particularly those containing non-standard amino acids like Boc-4-(Fmoc-aminomethyl)-D-phenylalanine, heavily relies on well-established methodologies that allow for the precise and sequential assembly of amino acid building blocks. The strategic use of orthogonal protecting groups is fundamental to this process, enabling selective chemical transformations at specific sites within a growing peptide chain.
Strategies in Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc and Fmoc Chemistry
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient creation of complex peptides with high purity. chemimpex.com Two primary strategies have dominated the field: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry. americanpeptidesociety.org While both are effective, Fmoc-based SPPS has become the predominant method for many applications due to its milder reaction conditions. nih.gov
This compound is a versatile building block designed for use in peptide synthesis. chemimpex.com The choice between Boc and Fmoc chemistry depends on the specific requirements of the synthesis. In a typical Fmoc-based SPPS, the Nα-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group. americanpeptidesociety.org This group is removed at each cycle of amino acid addition using a mild base, commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org The side chains of the amino acids are protected by acid-labile groups, which remain intact during the Fmoc deprotection steps and are only removed at the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA). researchgate.net
Conversely, in Boc-based SPPS, the Nα-amino group is protected by the acid-labile Boc group, which is removed with a moderate acid such as TFA. americanpeptidesociety.orgchempep.com The side-chain protecting groups in this strategy are typically benzyl-based and require a very strong acid, like hydrogen fluoride (B91410) (HF), for their removal. peptide.com The harsher conditions required for Boc deprotection have led to the wider adoption of the Fmoc strategy, especially for the synthesis of delicate or modified peptides. nih.gov
The compound this compound is uniquely designed to be compatible with either strategy, or a combination thereof, due to its orthogonal protecting groups.
Role of Orthogonal Protecting Groups (Boc on α-Amino, Fmoc on 4-Aminomethyl) in Selective Functionalization
The concept of "orthogonality" in protecting groups is crucial for the synthesis of complex and modified peptides. iris-biotech.de Orthogonal protecting groups can be selectively removed in any order under different chemical conditions. iris-biotech.de In this compound, the Boc group protects the α-amino group, while the Fmoc group protects the aminomethyl group on the phenyl side chain. chemimpex.com This arrangement is a prime example of an orthogonal protection scheme.
The Boc group is labile to acidic conditions, while the Fmoc group is labile to basic conditions. creative-peptides.com This differential stability allows for the selective deprotection and subsequent functionalization of either the N-terminus of the peptide or the side chain of the phenylalanine residue. For instance, while the peptide chain is being elongated using the Boc-protected α-amino group in a Boc-SPPS strategy, the Fmoc group on the side chain remains stable. Once the desired peptide sequence is assembled, the Fmoc group can be selectively removed with a base, exposing the aminomethyl group for further modification without affecting the rest of the peptide, which is still protected by acid-labile groups. peptide.com
This selective functionalization is invaluable for creating a wide array of peptide derivatives. The exposed aminomethyl group can be used to attach various moieties, such as fluorescent labels, biotin (B1667282) tags, or drug molecules, to a specific position within the peptide sequence. peptide.com This capability is essential for applications in drug development, diagnostics, and fundamental biological research. chemimpex.com
| Protecting Group | Chemical Name | Removal Conditions | Protected Functional Group in this compound |
| Boc | tert-Butoxycarbonyl | Acidic (e.g., Trifluoroacetic acid - TFA) americanpeptidesociety.org | α-Amino group |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Basic (e.g., Piperidine in DMF) americanpeptidesociety.org | 4-Aminomethyl group on the phenyl side chain |
Optimization of Coupling Reactions for Efficient Incorporation
The formation of the amide bond between the carboxyl group of an incoming amino acid and the deprotected Nα-amino group of the growing peptide chain is known as the coupling reaction. The efficiency of this reaction is paramount for achieving high yields and purity in SPPS. For standard amino acids, coupling is generally straightforward. However, the incorporation of sterically hindered or modified amino acids, such as this compound, can be challenging and may require optimization. cem.com
Several classes of coupling reagents have been developed to facilitate efficient amide bond formation and minimize side reactions like racemization. researchgate.net These can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium (or uronium) salts. researchgate.net
| Coupling Reagent Class | Examples | Notes |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Often used with additives like HOBt (1-Hydroxybenzotriazole) to reduce racemization. peptide.com |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Highly effective, especially for hindered couplings. peptide.comresearchgate.net |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinouronium hexafluorophosphate) | Very popular and efficient reagents. HATU is particularly effective for difficult couplings with less epimerization. peptide.combachem.com |
The steric hindrance from the bulky Boc and Fmoc protecting groups, as well as the substituted phenyl ring of this compound, can slow down the coupling reaction. cem.com To overcome this, several optimization strategies can be employed:
Choice of Reagent: Using more powerful coupling reagents like HATU or PyAOP can significantly improve coupling efficiency for hindered amino acids. researchgate.netbachem.com
Reaction Time and Temperature: Increasing the coupling time or performing the reaction at a slightly elevated temperature can help drive the reaction to completion. Microwave-assisted SPPS has emerged as a powerful technique to accelerate the coupling of sterically hindered amino acids. cem.com
Excess Reagents: Using a larger excess of the protected amino acid and coupling reagents can also enhance the reaction rate. researchgate.net
By carefully selecting the coupling reagents and optimizing the reaction conditions, this compound can be efficiently incorporated into peptide sequences, enabling the synthesis of complex and uniquely functionalized molecules.
Advanced Chemical Modifications and Analog Design
The unique structure of this compound, with its orthogonally protected side chain, makes it an ideal scaffold for advanced chemical modifications and the design of novel peptide analogs. These modifications can be used to introduce new functionalities, create probes for biological studies, or enhance the therapeutic properties of peptides.
Strategic Derivatization of the Phenylalanine Side Chain
The phenylalanine side chain, being aromatic and relatively non-reactive, is not typically involved directly in protein function but can play a role in substrate recognition through hydrophobic and stacking interactions. However, modern synthetic methods allow for the strategic derivatization of this side chain to introduce a wide range of chemical functionalities.
One powerful approach is C-H functionalization, which allows for the direct modification of the C-H bonds on the aromatic ring of phenylalanine residues within a peptide. researchgate.net This can be used to introduce groups like olefins, which can then be further modified. researchgate.net
In the case of this compound, the primary point of derivatization is the aminomethyl group. After selective removal of the Fmoc protecting group, the exposed primary amine serves as a versatile handle for a variety of chemical transformations:
Acylation: The amine can be readily acylated with carboxylic acids, acid chlorides, or anhydrides to introduce a wide range of substituents.
Alkylation: Reductive amination or direct alkylation can be used to introduce alkyl groups.
Conjugation: The amine can be used as a nucleophile to attach larger molecules, such as polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or cytotoxic drugs to create antibody-drug conjugates. plos.org
These modifications allow for the fine-tuning of the properties of the resulting peptide, including its solubility, stability, and biological activity.
Synthesis of Conjugates and Bio-orthogonal Probes
The ability to selectively functionalize the side chain of this compound is particularly valuable for the synthesis of peptide conjugates and bio-orthogonal probes. chemimpex.com
Peptide Conjugates: The selective deprotection of the aminomethyl group allows for the site-specific attachment of various molecules to a peptide. This is a key strategy in drug development. For example, a peptide with a known receptor-binding affinity can be conjugated to a cytotoxic agent, thereby directing the drug specifically to cancer cells that overexpress that receptor.
Bio-orthogonal Probes: Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. biosyn.com The aminomethyl group on the phenylalanine side chain can be modified to incorporate a "bio-orthogonal handle," such as an azide (B81097) or an alkyne. nih.gov This modified peptide can then be introduced into a biological system. A second molecule, containing the complementary bio-orthogonal functional group (e.g., a cyclooctyne (B158145) for an azide, or an azide for an alkyne) and a reporter tag (like a fluorescent dye), can then be added. nih.gov The two molecules will react specifically with each other, allowing for the visualization and tracking of the peptide in a complex biological environment. cityu.edu.hk
| Bio-orthogonal Reaction | Reacting Groups | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained alkyne (e.g., cyclooctyne) | Copper-free, highly specific, and fast reaction rates. biosyn.com |
| Staudinger Ligation | Azide and a phosphine | One of the first bio-orthogonal reactions developed. biosyn.com |
| Tetrazine Ligation | Tetrazine and a strained alkene (e.g., trans-cyclooctene) | Exceptionally fast reaction kinetics. biosyn.com |
By incorporating a bio-orthogonal handle onto the side chain of this compound, researchers can create powerful tools to study the localization, trafficking, and interactions of peptides in living cells and organisms. nih.gov This has significant implications for understanding disease mechanisms and for the development of new diagnostic and therapeutic agents.
Exploration of Stereoselective Synthesis Approaches for this compound
The synthesis of enantiomerically pure amino acids is a cornerstone of medicinal chemistry and peptide science. For a compound such as this compound, which possesses a specific stereocenter, stereoselective synthesis is paramount to ensure the desired biological activity and three-dimensional structure of the resulting peptides. The D-configuration of the phenylalanine backbone is crucial, as its incorporation can confer resistance to enzymatic degradation. This section explores potential stereoselective methodologies for the synthesis of the core intermediate, 4-(aminomethyl)-D-phenylalanine, which can then be appropriately protected to yield the final compound. These approaches include enzymatic synthesis, chemical resolution of racemates, and asymmetric synthesis using chiral auxiliaries.
Enzymatic Approaches
Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. Enzymes such as D-amino acid transaminases (DAATs) and engineered phenylalanine ammonia (B1221849) lyases (PALs) are particularly relevant for the synthesis of D-phenylalanine derivatives. nih.govnih.gov
D-Amino Acid Transaminases (DAATs): These enzymes catalyze the transfer of an amino group from a donor molecule (like D-alanine) to a prochiral keto acid. For the synthesis of 4-(aminomethyl)-D-phenylalanine, a potential precursor would be 4-(aminomethyl)phenylpyruvic acid. The DAAT would stereoselectively transfer the amino group to the α-keto position, yielding the desired D-amino acid. The reaction is typically performed in an aqueous buffer at or near physiological pH and temperature. The high stereoselectivity of these enzymes often results in very high enantiomeric excess (e.e.) of the D-product.
Engineered Phenylalanine Ammonia Lyases (PALs): While PALs naturally catalyze the elimination of ammonia from L-phenylalanine to form cinnamic acid, engineered variants have been developed that can catalyze the reverse reaction—the addition of ammonia to a cinnamic acid derivative—to produce D-phenylalanine derivatives. nih.gov A potential synthetic route would involve the use of an engineered PAL to catalyze the amination of 4-(aminomethyl)cinnamic acid. This approach is atom-economical and avoids the need for a separate amino donor substrate.
| Enzymatic Method | Precursor | Enzyme Type | Potential Advantages |
| Transamination | 4-(aminomethyl)phenylpyruvic acid | D-Amino Acid Transaminase (DAAT) | High stereoselectivity (>99% e.e.), mild reaction conditions. |
| Asymmetric Amination | 4-(aminomethyl)cinnamic acid | Engineered Phenylalanine Ammonia Lyase (PAL) | Atom-economical, cofactor-independent. |
Chemical Resolution of Racemates
Chemical resolution is a classical and widely practiced method for separating enantiomers. This approach involves the synthesis of a racemic mixture of 4-(aminomethyl)phenylalanine, followed by separation using a chiral resolving agent.
The process typically involves the reaction of the racemic amino acid (or a derivative like its methyl ester) with an enantiomerically pure acid or base to form a pair of diastereomeric salts. researchgate.net These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated to remove the resolving agent, yielding the enantiomerically pure D-amino acid.
For the resolution of DL-4-(aminomethyl)phenylalanine methyl ester, a suitable chiral resolving agent would be an enantiomerically pure acid, such as N-acetyl-D-phenylglycine. researchgate.net The choice of solvent is critical for achieving efficient crystallization and high diastereomeric purity.
| Resolving Agent | Substrate | Separation Method | Key Parameters |
| N-acetyl-D-phenylglycine | DL-4-(aminomethyl)phenylalanine methyl ester | Fractional Crystallization | Solvent, Temperature, Molar ratio of resolving agent |
| D-Tartaric Acid | DL-4-(aminomethyl)phenylalanine | Fractional Crystallization | Solvent, pH |
Asymmetric Synthesis with Chiral Auxiliaries
Asymmetric synthesis utilizing chiral auxiliaries is a powerful strategy to control stereochemistry during bond formation. A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction before being cleaved to reveal the desired enantiomerically enriched product. wikipedia.org
A common approach for the synthesis of α-amino acids involves the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. For instance, a glycine Schiff base can be attached to a chiral auxiliary, deprotonated to form a chiral enolate, and then alkylated with a suitable electrophile. In the case of 4-(aminomethyl)-D-phenylalanine, a potential electrophile would be 4-(bromomethyl)benzonitrile, with the nitrile group later being reduced to the aminomethyl group. The chiral auxiliary, for example, one derived from camphor (B46023) or a pseudoephedrine, shields one face of the enolate, leading to a diastereoselective alkylation. wikipedia.org Subsequent hydrolysis removes the auxiliary and the Schiff base, affording the D-amino acid.
The diastereomeric excess (d.e.) of the product is highly dependent on the choice of chiral auxiliary, the reaction conditions (temperature, solvent), and the nature of the electrophile.
| Chiral Auxiliary Type | Key Intermediate | Electrophile | Expected Outcome |
| Oxazolidinone (Evans Auxiliary) | Chiral N-acyloxazolidinone | 4-(bromomethyl)benzonitrile | High diastereoselectivity |
| Camphorsultam (Oppolzer's Sultam) | Chiral N-acylsultam | 4-(bromomethyl)benzonitrile | High diastereoselectivity |
| Cinchona Alkaloid-based | Glycine Schiff base | 4-(bromomethyl)benzonitrile | Catalytic asymmetric phase-transfer alkylation |
Once the enantiomerically pure 4-(aminomethyl)-D-phenylalanine is obtained through one of these methods, the synthesis of the final product, this compound, would proceed through standard protection protocols. The primary amine of the aminomethyl side chain would be selectively protected with a Boc group, and the α-amino group would be protected with an Fmoc group, yielding the desired compound ready for use in peptide synthesis.
Applications in Advanced Peptide and Protein Engineering
Design and Construction of Novel Peptide Architectures
The unique structural attributes of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine facilitate the design of innovative peptide structures with tailored properties. Its incorporation into peptide chains enables researchers to overcome common challenges in peptide-based therapeutic development, such as instability and lack of structural diversity.
Engineering Peptides with Enhanced Stability through D-Amino Acid Incorporation
A significant challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases in the body. The incorporation of non-natural D-amino acids is a key strategy to overcome this limitation. The D-configuration of this compound makes the resulting peptide bonds resistant to cleavage by naturally occurring proteases, which are stereospecific for L-amino acids. This enhanced stability increases the peptide's circulating half-life and bioavailability, thereby improving its therapeutic potential. chemimpex.com The unique structure of the compound allows for the strategic incorporation of these D-amino acids, enhancing the stability and bioactivity of the final peptide. chemimpex.com
| Peptide Sequence | Modification | Half-life (in serum) | Proteolytic Degradation Rate |
| L-Ala-L-Phe-L-Lys | None (All L-amino acids) | ~5 minutes | High |
| L-Ala-D-Phe -L-Lys | D-Phe incorporation | > 2 hours | Significantly Reduced |
| L-Pro-L-Gly-D-Phe(4-CH₂NH₂) | Incorporation of D-Phe derivative | > 6 hours | Very Low |
This table provides illustrative data on how the incorporation of D-amino acids, such as the derivative this compound, can substantially increase the stability of peptides against enzymatic degradation compared to their L-amino acid counterparts.
Rational Design and Synthesis of Diverse Custom Peptide Libraries for Functional Screening
This compound serves as a crucial building block in the solid-phase synthesis of custom peptides. chemimpex.com The compound's dual Boc and Fmoc protecting groups offer an orthogonal protection strategy. The Fmoc group on the α-amino group is base-labile and used for N-terminal chain elongation, while the Boc group on the side-chain aminomethyl group is acid-labile. nih.goviris-biotech.de This orthogonality allows for selective deprotection and modification of either the peptide backbone or the side chain on the solid support. This flexibility is paramount for constructing diverse peptide libraries where the side-chain aminomethyl group can be further functionalized to create a wide array of chemical entities for screening in drug discovery and other biological research. chemimpex.com
Modulation of Peptide Conformation and Structural Integrity
The incorporation of this constrained D-amino acid into a peptide sequence has a profound impact on its three-dimensional structure. The bulky fluorenylmethoxycarbonyl group and the substituted phenyl ring impose significant steric constraints, influencing the local backbone torsion angles (phi and psi angles). This can be strategically used to induce or stabilize specific secondary structures, such as β-turns or helices. By controlling the peptide's conformation, researchers can design molecules that fit precisely into the binding pockets of biological targets like receptors or enzymes, thereby enhancing specificity and activity.
Peptidomimetic Research and Development
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. This compound is a valuable scaffold in this area of research. americanchemicalsuppliers.com
Development of Peptidomimetics for Modulating Biological Pathways
The aminomethylphenyl side chain of this compound can act as a mimic for the side chains of natural amino acids like lysine (B10760008) or ornithine, but with a non-peptidic character. This modification can enhance binding to target receptors while improving metabolic stability and cell permeability. Its unique structure aids in the design of peptide-based therapeutics that can target specific biological pathways, which is critical for developing new medications with enhanced efficacy. chemimpex.comchemimpex.com The ability to incorporate this building block into various peptide sequences enhances the specificity and efficacy of therapeutic agents, with potential applications in fields such as oncology and neurology. chemimpex.com
Structure-Activity Relationship (SAR) Studies in Peptidomimetic Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. This compound provides an excellent scaffold for conducting detailed SAR studies. sigmaaldrich.com After incorporating the amino acid into a peptide, the Boc-protected aminomethyl group on the side chain can be deprotected on-resin and systematically modified. Researchers can attach a variety of chemical groups to this amine to probe how changes in size, charge, lipophilicity, and hydrogen-bonding capacity at this specific position affect the compound's biological activity. This systematic approach allows for the fine-tuning of a peptidomimetic's properties to maximize potency and minimize off-target effects.
| Scaffold-Position R Group | Modification | Target Binding Affinity (IC₅₀) |
| -CH₂-NH₂ | Unmodified (after deprotection) | 150 nM |
| -CH₂-NH-COCH₃ | Acetylated | 75 nM |
| -CH₂-NH-SO₂CH₃ | Mesylated | 200 nM |
| -CH₂-N(CH₃ )₂ | Dimethylated | 50 nM |
| -CH₂-NH-CO-Ph | Benzoylated | 90 nM |
This hypothetical SAR table illustrates how the aminomethyl side chain of the phenylalanine derivative can be systematically modified. The resulting changes in biological activity (represented here as IC₅₀ values) provide critical information for optimizing the design of a peptidomimetic.
Bioconjugation Strategies for Functionalized Biomolecules
Bioconjugation is the process of covalently linking molecules, such as peptides, proteins, or labels, to create novel constructs with combined functionalities. The unique structure of this compound, particularly its functionalized side chain, makes it an invaluable tool for modern bioconjugation techniques.
Achieving a site-specific covalent linkage is a primary goal in bioconjugation, as it yields homogeneous products with predictable properties, in contrast to random conjugation methods that produce heterogeneous mixtures. nih.govchemrxiv.org The phenylalanine scaffold offers opportunities for such precise modifications. For instance, advanced photoredox catalysis methods enable the direct C-H functionalization of native phenylalanine residues under mild conditions, allowing for their site-selective labeling. chemrxiv.org
While these methods target native phenylalanine, a pre-functionalized building block like this compound provides a more direct and versatile handle for conjugation. After incorporation into a peptide via SPPS, the aminomethyl group on the phenyl ring can be deprotected. This primary amine serves as a nucleophilic handle for a wide array of conjugation chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters, isothiocyanates, or aldehydes (via reductive amination), allowing for the site-specific attachment of reporter molecules (e.g., fluorophores), cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. chemimpex.com This pre-installed functional handle circumvents the need to modify the native amino acid side chains (like lysine or cysteine), preserving their roles in the peptide's structure and function.
The development of multifunctional bioconjugates, such as antibody-drug conjugates (ADCs), is a leading frontier in targeted therapeutics. acs.org These complex molecules combine the targeting specificity of an antibody with the potency of a cytotoxic drug via a specialized linker. acs.org The design of the linker and the method of conjugation are critical to the stability, efficacy, and pharmacokinetic profile of the ADC. acs.org
This compound is an ideal component for constructing such sophisticated bioconjugates. Its incorporation into a peptide-based linker offers multiple advantages simultaneously:
Stability: The D-amino acid core enhances the linker's resistance to enzymatic cleavage in the plasma, preventing premature release of the payload. mdpi.com
Conjugation Site: The deprotected aminomethyl group provides a specific and predictable point of attachment for the drug payload or for connecting the linker to the antibody. chemimpex.com
Modularity: The orthogonal Boc and Fmoc protecting groups allow for stepwise synthesis and modification, enabling the construction of linkers with precisely defined components and functionalities.
By using such advanced building blocks, researchers can create homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic windows and more predictable clinical outcomes. acs.org This level of control is crucial for the next generation of peptide-based bioconjugates aimed at treating cancer and other diseases. chemimpex.comacs.org
Investigations into Biological and Biochemical Interactions of Modified Peptides
Ligand Design and Receptor Binding Studies
The incorporation of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine into peptide sequences is a strategic approach in medicinal chemistry to enhance interactions with biological targets. The unique structural features of this amino acid—a D-configuration that influences backbone conformation and a versatile aminomethyl side chain—are leveraged to create ligands with high affinity and selectivity for specific receptors.
Development of Targeted Ligands for Specific Receptor Interactions
The design of potent and selective peptide-based therapeutics often hinges on optimizing the fit between the ligand and its receptor. The aminomethyl group on the phenylalanine ring of this unnatural amino acid can be protonated at physiological pH, introducing a positive charge that can engage in crucial electrostatic interactions with negatively charged residues in a receptor's binding pocket. This feature is particularly useful for enhancing binding affinity.
A study on the molecular recognition of phenylalanine derivatives by the synthetic receptor cucurbit nih.govuril (Q7) demonstrated the profound effect of the 4-aminomethyl modification. A model tripeptide with 4-aminomethyl-phenylalanine (AMPhe) at the N-terminus exhibited a remarkable 500-fold increase in binding affinity compared to the parent peptide, achieving a nanomolar dissociation constant. acs.org This significant enhancement was attributed to a cooperative effect between the N-terminal ammonium (B1175870) group, the side-chain ammonium group, and the peptide backbone. acs.org
Furthermore, the incorporation of D-amino acids, such as D-phenylalanine, into peptide sequences has been shown to improve receptor binding affinities. For example, the introduction of D-Phe into Gonadotropin-Releasing Hormone (GnRH) peptide analogs resulted in a significant improvement in their binding affinity for the GnRH receptor. nih.gov This principle is applied in the design of somatostatin (B550006) analogs and opioid receptor ligands, where modifications at the phenylalanine position can modulate binding and selectivity. nih.govnih.gov The use of 4-(aminomethyl)-D-phenylalanine combines the benefits of a D-amino acid configuration with the enhanced binding potential of the aminomethyl side chain, making it a powerful tool for developing targeted ligands for a variety of receptors, including those for somatostatin and neurokinin. nih.govwikipedia.org
Table 1: Binding Affinity of Peptides with and without 4-Aminomethyl-Phenylalanine (AMPhe) This table illustrates the enhanced binding affinity of a model peptide to the synthetic receptor cucurbit nih.govuril (Q7) upon incorporation of AMPhe.
| Peptide Sequence | Binding Target | Dissociation Constant (Kd) | Fold Increase in Affinity |
| Phe-Gly-Gly | Cucurbit nih.govuril | ~475 nM | 1x |
| AMPhe-Gly-Gly | Cucurbit nih.govuril | 0.95 nM | ~500x |
Exploration in Neuroscience Research: Studies on Neuropeptides and Neurological Pathways
In neuroscience, peptide-based molecules that can interact with receptors in the central nervous system (CNS) are valuable tools for studying neurological pathways and as potential therapeutics for neurological disorders. A significant challenge is designing peptides that can cross the blood-brain barrier (BBB) and engage with targets such as neuropeptide receptors. nih.govnih.gov
The incorporation of D-amino acids like D-phenylalanine is a known strategy to enhance the stability and activity of neuropeptides. springernature.com The D-configuration can make peptides less recognizable to degradative enzymes prevalent in the brain and periphery. Furthermore, modifications to the phenylalanine side chain can influence interactions with specific CNS receptors, such as neurokinin (NK) and opioid receptors, which are implicated in pain, mood, and inflammation. nih.govdrugbank.comnih.gov For instance, NK-1 receptor antagonists, which block the action of the neuropeptide Substance P, have been developed for antiemetic and potential antidepressant applications. wikipedia.orgnih.govresearchgate.net The design of such antagonists often involves non-peptide structures or peptides containing unnatural amino acids to achieve the desired pharmacological profile. nih.gov
Peptides incorporating 4-(aminomethyl)-D-phenylalanine are therefore of interest in neuroscience for their potential to create more potent and stable ligands for neuropeptide receptors, enabling more precise investigation of their roles in brain function and disease. nih.govspringernature.com
Enzyme Interactions and Proteolytic Resistance
A major hurdle in the development of peptide-based drugs is their susceptibility to rapid degradation by proteases in the body. nih.gov this compound is a key building block for engineering peptides that can resist this enzymatic breakdown, thereby prolonging their therapeutic effect.
Engineering Peptides with Increased Resistance to Proteolytic Degradation
The natural proteases in the human body are stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. Peptides constructed from D-amino acids are not readily recognized by these enzymes, making them highly resistant to proteolytic degradation. nih.gov This strategy is a cornerstone of modern peptide drug design, significantly extending the in-vivo half-life of therapeutic peptides. researchgate.netnih.gov
Studies comparing peptides composed of L-amino acids with their D-amino acid-substituted counterparts consistently show a dramatic increase in stability in human serum or in the presence of specific proteases. researchgate.net For example, substituting a single L-arginine with D-arginine in an oncocin derivative increased its serum half-life from 25 minutes to over 8 hours. While specific half-life data for peptides containing 4-(aminomethyl)-D-phenylalanine are not extensively published, the principle of D-amino acid-conferred stability is well-established and directly applicable. researchgate.net This enhanced stability ensures that the peptide remains intact and active for a longer duration, which is crucial for its therapeutic efficacy. nih.govnih.gov
Studies on Enzyme Kinetics and Substrate Specificity Using Unnatural Amino Acid Derivatives
Peptides incorporating unnatural amino acids are valuable tools for studying enzyme kinetics and specificity. Because peptides containing residues like 4-(aminomethyl)-D-phenylalanine are resistant to cleavage, they can act as competitive inhibitors of proteases. By designing a peptide sequence that mimics the natural substrate of an enzyme but is non-cleavable, researchers can study the binding events that precede catalysis.
These enzyme-resistant peptide analogs can be used to determine the binding affinity (Ki) of an enzyme for its substrate without the complication of substrate turnover. This information is critical for understanding the enzyme's mechanism of action and for designing potent and specific enzyme inhibitors. While specific studies detailing the use of 4-(aminomethyl)-D-phenylalanine in enzyme kinetic assays are limited, the general utility of stable, unnatural peptide derivatives in this field is widely recognized as a method to probe enzyme-substrate interactions.
Conformational Analysis of Peptides Incorporating this compound
The three-dimensional structure of a peptide is intrinsically linked to its biological activity. The incorporation of a constrained amino acid like this compound is a deliberate design choice to influence and stabilize a specific peptide conformation that is optimal for receptor binding.
The D-configuration of the alpha-carbon restricts the allowable phi (Φ) and psi (Ψ) backbone torsion angles, often promoting the formation of specific secondary structures such as β-turns or helical folds. reading.ac.uk The bulky, modified side chain further influences the local conformation. Understanding these structural consequences is essential for rational peptide design.
Several spectroscopic techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the 3D structure of peptides in solution. nih.gov By analyzing parameters like Nuclear Overhauser Effects (NOEs), which provide information about inter-proton distances, and coupling constants, which relate to torsion angles, a detailed model of the peptide's conformational ensemble can be constructed. ub.eduresearchgate.net
While specific conformational studies on peptides containing this exact residue are not widely available, the established methodologies of NMR and CD spectroscopy are routinely used to confirm that such unnatural amino acids successfully induce the desired structural constraints, leading to peptides with predictable conformations and, consequently, more reliable biological activity. nih.govnih.gov
Elucidation of Secondary and Tertiary Structural Impacts
The introduction of a modified amino acid like 4-(aminomethyl)-D-phenylalanine can significantly influence the local and global conformation of a peptide. The D-amino acid configuration inherently promotes altered backbone dihedral angles compared to its L-counterpart, which can disrupt or stabilize secondary structures such as α-helices and β-sheets.
Research Findings:
Direct structural studies on peptides containing the this compound residue are scarce. However, research on peptides with other D-amino acids or para-substituted phenylalanine analogs provides valuable insights. For instance, the incorporation of D-amino acids is known to induce turns in peptide chains or disrupt helical structures. The extended and flexible aminomethyl side chain at the para position can also play a crucial role. This side chain can engage in hydrogen bonding or electrostatic interactions, potentially stabilizing specific folded conformations.
The table below summarizes potential structural impacts based on analogous modifications:
| Structural Feature | Potential Impact of 4-(aminomethyl)-D-phenylalanine Incorporation | Rationale |
| α-Helix | Destabilization | The D-configuration disrupts the canonical right-handed helical geometry. |
| β-Sheet | Can be accommodated, may influence sheet registry and stability | The side chain can project from the sheet and interact with neighboring strands or solvent. |
| β-Turn | Potential for stabilization | D-amino acids are often found in specific positions of β-turns, promoting chain reversal. |
| Tertiary Structure | Can induce novel folds | The unique side chain can form intramolecular contacts, guiding the overall fold. |
It is important to note that these are generalized predictions, and the actual structural consequences are highly dependent on the specific peptide sequence and the surrounding microenvironment.
Application of Advanced Spectroscopic and Computational Methods for Conformational Dynamics
To rigorously characterize the structural and dynamic properties of peptides modified with this compound, a combination of advanced spectroscopic and computational techniques is essential.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. Key parameters such as Nuclear Overhauser Effects (NOEs), coupling constants (³J-couplings), and chemical shift indexing provide crucial distance and dihedral angle restraints for structure calculation. For a peptide containing 4-(aminomethyl)-D-phenylalanine, NMR could elucidate the conformation of the side chain and its interactions with the peptide backbone and other residues.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides. By analyzing the CD spectrum in the far-UV region, one can estimate the percentage of α-helix, β-sheet, and random coil conformations. This would be critical in quantifying the structural changes induced by the incorporation of the modified amino acid.
Fluorescence Spectroscopy: While the native phenylalanine has some intrinsic fluorescence, the aminomethyl group could be derivatized with a fluorescent probe to study the local environment and dynamics of the side chain.
Computational Methods:
Molecular Dynamics (MD) Simulations: MD simulations can provide an atomistic view of the conformational dynamics of a peptide over time. By simulating the peptide in a solvent environment, one can explore the accessible conformational landscape, identify stable structures, and analyze the intramolecular interactions that govern the peptide's behavior.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the intrinsic conformational preferences of the modified amino acid itself and to parameterize the force fields used in MD simulations.
The table below outlines how these methods could be applied to study a peptide containing 4-(aminomethyl)-D-phenylalanine:
| Method | Information Gained | Potential Findings for a Modified Peptide |
| NMR Spectroscopy | 3D structure, dihedral angles, intramolecular distances | Determination of the precise turn type induced by the D-amino acid; observation of hydrogen bonding involving the aminomethyl side chain. |
| CD Spectroscopy | Secondary structure content | Quantification of the loss of helical content upon substitution with the modified residue. |
| MD Simulations | Conformational ensemble, flexibility, solvent interactions | Identification of multiple stable conformations and the dynamic equilibrium between them; visualization of the side chain's interaction with water molecules. |
Supramolecular Chemistry and Advanced Materials Science
Self-Assembly Mechanisms of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine Derivatives
The spontaneous organization of individual peptide molecules into well-defined, stable, and non-covalently bonded nanostructures is a cornerstone of bottom-up nanotechnology. For derivatives like this compound, this process is governed by a delicate balance of intermolecular forces, leading to the formation of functional supramolecular architectures.
Peptide self-assembly is a process in which peptide molecules spontaneously aggregate to form ordered structures. nih.gov This phenomenon is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. nih.govwikipedia.org The specific sequence and chemical nature of the amino acid building blocks dictate the balance of these forces and, consequently, the final morphology of the assembled nanostructure. nih.gov
A primary organizing motif in peptide self-assembly is the formation of β-sheet structures. In this arrangement, peptide backbones are linked by intermolecular hydrogen bonds, creating a stable, extended conformation. wikipedia.orgresearchgate.net These β-sheets can then stack or layer to form larger, hierarchical structures like nanofibers and ribbons. researchgate.net The process is often initiated by a nucleation event, where a few molecules form a stable seed, followed by an elongation phase where more monomers are added to the growing assembly. acs.org The kinetics of this assembly can be influenced by external factors such as pH, temperature, and ionic strength, which can alter the charge and conformation of the peptide molecules. acs.orgresearchgate.net
| Driving Force | Description | Role in Self-Assembly |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | Key to the formation and stability of secondary structures like β-sheets, which are the fundamental building blocks of many fibrillar nanostructures. nih.govmanchester.ac.uk |
| π-π Stacking | Non-covalent attractive interactions between aromatic rings. | A major driving force for peptides containing aromatic groups (like Fmoc or Phenylalanine), promoting directional assembly and stabilizing the core of the nanostructure. beilstein-journals.orgnih.gov |
| Hydrophobic Interactions | The tendency of nonpolar molecules or molecular surfaces to aggregate in an aqueous solution to exclude water molecules. | Drives the collapse and packing of nonpolar side chains, often forming the core of the assembled structure and providing thermodynamic stability. nih.govnih.gov |
| Electrostatic Interactions | Attractive or repulsive forces between charged molecules or groups. | Influences the solubility of peptides and can guide the assembly process, particularly in peptides with charged amino acid residues. nih.gov |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the final assembled structure by promoting close packing of molecules. nih.gov |
Protecting groups, while traditionally used in peptide synthesis to prevent unwanted side reactions, play a crucial role in directing the self-assembly of short peptides. researchgate.net The fluorenylmethoxycarbonyl (Fmoc) group, in particular, is a powerful driver of self-assembly due to its large, hydrophobic, and aromatic nature. beilstein-journals.orgnih.gov The π-π stacking interactions between the fluorenyl rings of adjacent molecules provide a strong directional force, facilitating the formation of ordered aggregates like nanofibers and nanotubes. manchester.ac.uknih.gov This interaction is often the dominant force that initiates and stabilizes the assembly of Fmoc-conjugated amino acids and dipeptides. nih.govmdpi.com
The self-assembly process of this compound derivatives, driven by the principles outlined above, typically leads to the formation of elongated, high-aspect-ratio nanostructures, commonly referred to as nanofibers or fibrils. researchgate.netresearchgate.net This process begins with the hierarchical association of individual peptide molecules into β-sheet-rich structures, which then grow into protofilaments. These protofilaments can subsequently intertwine or stack to form mature fibrils, often with diameters in the range of several nanometers. wikipedia.orgnih.gov
When the concentration of these self-assembling peptides in an aqueous solution exceeds a critical gelation concentration, the nanofibers can entangle and interact to form a three-dimensional (3D) network. nih.gov This network immobilizes the surrounding water molecules, resulting in the formation of a hydrogel—a soft, hydrated material. manchester.ac.ukmdpi.com These peptide-based hydrogels are of particular interest because their structure closely mimics the natural extracellular matrix (ECM) found in biological tissues. mdpi.commdpi.com The physical properties of the hydrogel, such as stiffness and porosity, are directly related to the density and interconnectivity of the nanofibrillar network, which can be controlled by adjusting the peptide concentration and assembly conditions like pH. nih.govresearchgate.net
Fabrication and Application of Functional Materials
The ability of this compound derivatives and similar self-assembling peptides to form hydrogels and other nanostructures opens up a wide range of applications in materials science and biomedicine. These materials are highly valued for their biocompatibility, biodegradability, and the ease with which their properties can be tailored for specific functions. mdpi.commdpi.com
Peptide hydrogels serve as excellent reservoirs for the controlled and sustained release of therapeutic molecules. nih.govvub.be The porous, water-filled network of the hydrogel can physically encapsulate drugs, proteins, and other bioactive agents, protecting them from degradation. acs.orgnih.gov The release of the encapsulated cargo is governed by diffusion through the hydrogel matrix. pnas.org
The release kinetics can be precisely controlled by modulating the properties of the hydrogel scaffold. pnas.org For instance, increasing the peptide concentration leads to a denser nanofiber network, which slows the diffusion and prolongs the release of the therapeutic agent. nih.govpnas.org Furthermore, the chemical design of the peptide building blocks can introduce specific interactions (e.g., electrostatic or affinity binding) between the drug and the nanofibers, providing an additional mechanism for controlling the release profile. nih.gov This makes these materials highly suitable for applications requiring localized and sustained drug delivery, potentially reducing systemic side effects and improving therapeutic efficacy. nih.govnih.gov
| Feature | Description | Benefit for Controlled Delivery |
| High Water Content | Hydrogels are typically >99% water. | Provides a biocompatible environment for sensitive biologics like proteins and protects them from denaturation. mdpi.com |
| Porous Nanostructure | The entangled nanofiber network creates pores of various sizes. | Allows for the physical entrapment of therapeutic molecules of different sizes, from small molecules to large proteins. nih.gov |
| Tunable Fiber Density | The density of the nanofiber network can be controlled by the initial peptide concentration. | Enables modulation of drug diffusion rates and control over the release kinetics. nih.govpnas.org |
| Biocompatibility | The materials are composed of amino acids, the natural building blocks of proteins. | Minimizes inflammatory responses and toxicity upon in vivo application. mdpi.comnih.gov |
| Biodegradability | The peptide scaffolds can be broken down by natural enzymatic processes into non-toxic amino acids. | The delivery vehicle is safely cleared from the body after fulfilling its function. nih.govnih.gov |
In tissue engineering, the goal is to repair or replace damaged tissues. Biomaterial scaffolds play a critical role by providing a temporary, three-dimensional template that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue. nih.govnih.gov Self-assembling peptide hydrogels are exceptional candidates for this purpose because their nanofibrous architecture and high water content closely resemble the native extracellular matrix (ECM). mdpi.comdiva-portal.orgacs.org
The modular nature of peptides allows for the incorporation of specific bioactive motifs directly into the scaffold's structure. diva-portal.org For example, sequences like Arginine-Glycine-Aspartic acid (RGD), which promote cell adhesion, can be included in the peptide design to enhance cell-scaffold interactions. mdpi.com The biocompatibility and biodegradability of these peptide scaffolds ensure that they support tissue growth without eliciting a significant immune response and are eventually replaced by the newly generated tissue. nih.govdiva-portal.org These properties have led to their investigation for regenerating a wide variety of tissues, including cartilage, bone, nerve, and skin. mdpi.comnih.gov
Design of Hybrid Materials for Biosensing and Diagnostics
The unique molecular architecture of this compound positions it as a promising candidate for the design of advanced hybrid materials tailored for biosensing and diagnostic applications. Its inherent properties, including the capacity for self-assembly driven by the fluorenylmethoxycarbonyl (Fmoc) group and the strategic placement of reactive moieties, offer a versatile platform for the construction of sophisticated sensing systems. While direct and extensive research on this specific compound in biosensing is still an emerging area, the principles derived from closely related Fmoc-amino acid derivatives provide a strong foundation for its potential applications.
The core strategy in designing biosensing materials from this compound revolves around its ability to form ordered supramolecular structures. The aromatic Fmoc group is known to induce self-assembly through π-π stacking and hydrophobic interactions, leading to the formation of nanofibers, nanotubes, and hydrogels. These self-assembled nanostructures serve as a high-surface-area scaffold for the immobilization of biorecognition elements, such as enzymes, antibodies, or nucleic acids. The Boc-protected aminomethyl group on the phenyl ring provides a latent reactive site that, after deprotection, can be used to covalently link these biorecognition elements to the supramolecular assembly, ensuring a stable and oriented conjugation.
Hybrid Material Architectures
The versatility of this compound allows for its incorporation into a variety of hybrid material formats for biosensing:
Supramolecular Hydrogels: By controlling the concentration and solvent conditions, this compound can form a three-dimensional hydrogel network. This network can physically entrap or be chemically functionalized with enzymes. The porous nature of the hydrogel allows for the diffusion of analytes to the active sites of the immobilized enzymes, leading to a detectable signal. The D-phenylalanine core enhances the proteolytic stability of the hydrogel, which is a crucial feature for long-term biosensor performance in biological media.
Functionalized Nanoparticles: The compound can be used to functionalize the surface of inorganic nanoparticles (e.g., gold, quantum dots). The Fmoc group can facilitate the self-assembly of a peptide layer on the nanoparticle surface, while the deprotected aminomethyl group can be used to attach specific antibodies or antigens for immunoassays.
Electrospun Nanofibers: Incorporation of this compound into polymer solutions for electrospinning can yield hybrid nanofibers with a high degree of alignment and a large surface-to-volume ratio. These functionalized nanofibers can be integrated into electrochemical biosensors, where the peptide component can enhance the biocompatibility and provide specific binding sites for target analytes.
Detailed Research Findings
While specific data tables on biosensors constructed solely with this compound are not yet prevalent in published literature, research on analogous Fmoc-phenylalanine derivatives provides insights into the expected performance characteristics. For instance, studies on Fmoc-diphenylalanine hydrogels have demonstrated their utility in entrapping enzymes like glucose oxidase for glucose sensing. The performance of such conceptual biosensors can be projected based on these related systems.
Table 1: Projected Performance Characteristics of a Hypothetical Glucose Biosensor Based on a this compound Hydrogel Matrix
| Parameter | Projected Value | Rationale |
| Enzyme Immobilization Efficiency | > 80% | The porous and functionalizable nature of the self-assembled hydrogel allows for high loading of glucose oxidase. |
| Response Time | < 60 seconds | The hydrogel's high water content and porosity facilitate rapid diffusion of glucose to the enzyme. |
| Linear Detection Range | 1 - 20 mM | Tailorable by adjusting the hydrogel thickness and enzyme concentration to cover the physiologically relevant glucose range. |
| Sensitivity | High | The high surface area of the nanofibrous network ensures a large number of active enzyme sites are accessible to the analyte. |
| Stability | > 30 days | The use of a D-amino acid derivative enhances resistance to enzymatic degradation, leading to improved long-term stability. |
Table 2: Conceptual Design of a Hybrid Material for an Immunoassay
| Component | Material | Function |
| Core | Gold Nanoparticle (AuNP) | Signal transducer (e.g., colorimetric or plasmonic signal) |
| Surface Coating | Self-assembled this compound | Provides a biocompatible and functionalizable layer. |
| Biorecognition Element | Specific Antibody (e.g., anti-hCG) | Covalently attached to the deprotected aminomethyl group for specific binding to the target antigen (e.g., human chorionic gonadotropin). |
| Detection Principle | Aggregation-induced colorimetric shift or change in localized surface plasmon resonance (LSPR) upon antigen binding. |
The design of these hybrid materials underscores the potential of this compound as a versatile building block in the development of next-generation biosensors and diagnostic platforms. Further research is anticipated to translate these conceptual designs into functional devices with validated performance characteristics.
Analytical and Characterization Methodologies in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to verifying the molecular structure of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine. These techniques provide detailed information about the compound's atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Identity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used to assign all proton and carbon signals, confirming the presence and connectivity of the key functional groups.
Although a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the well-documented signals of its constituent parts: the Boc group, the Fmoc group, and the phenylalanine core.
Expected ¹H NMR Signals:
Boc Group: A characteristic singlet peak appearing around 1.4 ppm, integrating to nine protons, corresponds to the chemically equivalent methyl groups of the tert-butyl moiety. researchgate.net
Fmoc Group: A series of multiplets in the aromatic region, typically between 7.2 and 7.9 ppm, corresponds to the eight protons of the fluorenyl ring system. nih.govchemicalbook.com The methylene (B1212753) (-CH₂) and methine (-CH) protons of the Fmoc group typically appear around 4.2-4.4 ppm. chemicalbook.com
Phenylalanine Moiety: The aromatic protons on the central phenyl ring would appear as two doublets around 7.1-7.3 ppm. The α-proton and the β-protons of the phenylalanine backbone would be observed in the 3.0-4.6 ppm range. researchgate.net
Aminomethyl Linker: The methylene protons of the -CH₂-NH- linker would be visible, often as a doublet, in the region of 4.3 ppm.
Expected ¹³C NMR Signals:
Boc Group: The quaternary carbon of the tert-butyl group resonates around 80 ppm, while the methyl carbons appear near 28.3 ppm. mdpi.comchemicalbook.com The carbonyl carbon of the Boc group is found further downfield at approximately 155 ppm. mdpi.com
Fmoc Group: The aromatic carbons of the fluorenyl moiety produce a cluster of signals between 120 and 144 ppm. chemicalbook.com The carbonyl carbon appears around 156 ppm, the methylene carbon near 67 ppm, and the methine carbon around 47 ppm. chemicalbook.com
Phenylalanine Moiety: The carboxylic acid carbonyl carbon is expected around 174-176 ppm. hmdb.ca The aromatic carbons of the central ring will show signals in the 128-138 ppm range, while the α-carbon and β-carbon will appear around 55 ppm and 37 ppm, respectively. hmdb.ca
Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Functional Group | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Boc Group | -C(CH₃)₃ | ~1.4 (s, 9H) | ~28.3 |
| -C(CH₃)₃ | - | ~80.0 | |
| -C=O | - | ~155.4 | |
| Fmoc Group | Fluorenyl Aromatic | 7.2-7.9 (m, 8H) | 120.0-143.7 |
| -CH- | ~4.2 (t, 1H) | ~47.1 | |
| -O-CH₂- | ~4.3-4.4 (d, 2H) | ~67.2 | |
| -C=O | - | ~156.2 | |
| D-Phenylalanine Core & Linker | Aromatic -CH- | ~7.1-7.3 (m, 4H) | 128.0-138.0 |
| α-CH | ~4.5 (m, 1H) | ~55.0 | |
| β-CH₂ | ~3.1 (m, 2H) | ~37.5 | |
| -CH₂-NH- | ~4.3 (d, 2H) | ~45.0 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for probing the chirality of molecules. Since this compound contains a chiral center at the α-carbon of the D-phenylalanine residue, CD spectroscopy can be used to confirm its absolute stereochemistry.
Enantiomers, such as D- and L-phenylalanine, produce CD spectra that are mirror images of each other, exhibiting an equal but opposite signal known as the Cotton effect. researchgate.netresearchgate.net Studies on underivatized D-phenylalanine show a characteristic CD spectrum that distinguishes it from its L-enantiomer. researchgate.netdocumentsdelivered.com By analyzing the CD spectrum of this compound, researchers can confirm the D-configuration of the amino acid backbone, which is crucial for its intended use in synthesizing peptides with specific three-dimensional structures. While primarily used for analyzing the secondary structure of larger peptides and proteins, its application to chiral building blocks like this is essential for quality control. iucc.ac.il
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both purifying the synthesized compound and assessing its chemical purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. Commercial suppliers typically guarantee a purity of ≥98% or higher as determined by HPLC. The analysis is most often performed using reversed-phase HPLC (RP-HPLC), where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with additives such as trifluoroacetic acid.
Mass Spectrometry (MS) for Molecular Mass and Fragment Analysis
Mass spectrometry (MS) is used to confirm the molecular identity of the compound by providing an accurate measurement of its molecular weight. The theoretical molecular weight of this compound (molecular formula C₃₀H₃₂N₂O₆) is 516.59 g/mol . chemimpex.com
Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 517.6 or as other adducts (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) can further elucidate the structure by inducing fragmentation of the parent ion. Common fragmentation patterns for N-protected amino acids include the loss of the protecting groups. niscpr.res.innih.gov
Loss of Boc group components: A characteristic loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) is a well-documented fragmentation pathway. nih.govdoaj.org
Loss of Fmoc group components: Fragmentation can involve the loss of the dibenzofulvene moiety via cleavage of the Fmoc group. nih.gov
These fragmentation patterns provide a "fingerprint" that helps to confirm the identity and structural integrity of the synthesized molecule.
Chiral Analysis for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of this compound is paramount, as the presence of the corresponding L-enantiomer can lead to the formation of undesired diastereomeric impurities in the final peptide. Chiral HPLC is the definitive method for this analysis.
The separation of the D- and L-enantiomers is achieved using a chiral stationary phase (CSP). chromatographytoday.com A variety of CSPs are effective for separating N-protected amino acids, including those based on macrocyclic glycopeptides (e.g., teicoplanin, ristocetin (B1679390) A), polysaccharides (cellulose or amylose (B160209) derivatives), and cinchona alkaloids. researchgate.netsigmaaldrich.comsigmaaldrich.comrsc.orgtandfonline.commdpi.com These phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times and enabling their separation and quantification. phenomenex.comnih.gov Commercial batches of this compound typically report an enantiomeric purity of ≥99%.
Typical Chiral HPLC Methodologies for N-Protected Amino Acids
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase (CSP) | Polysaccharide-based (e.g., CHIRALPAK® IA, IC), Macrocyclic glycopeptide (e.g., CHIROBIOTIC™ T, R), or Zwitterionic (e.g., CHIRALPAK® ZWIX) |
| Mode | Reversed-phase, Polar Organic, or Normal-phase |
| Mobile Phase | Mixtures of hexane/isopropanol, acetonitrile/water, or methanol/water, often with acidic (e.g., TFA, formic acid) or basic (e.g., TEA) additives |
| Detection | UV absorbance (typically at 220 nm or 254 nm) |
| Typical Outcome | Baseline resolution (Rs > 1.5) of D and L enantiomers |
Biophysical Methods for Studying Molecular Interactions and Assembly
While this compound is established as a valuable building block for solid-phase peptide synthesis, detailed biophysical studies characterizing the molecular interaction and self-assembly behavior of peptides specifically incorporating this unnatural amino acid are not extensively documented in publicly available research. However, the analysis of such peptides would rely on a standard suite of biophysical techniques that are routinely applied to analogous systems, particularly those containing Fmoc- and Boc-protected phenylalanine derivatives known to self-assemble. The unique structural features of this compound—namely the rigid D-phenylalanine core, the flexible aminomethyl linker, and the aromatic, bulky Fmoc group—are expected to significantly influence the intermolecular interactions that drive the formation of higher-order structures.
Biophysical methodologies are critical for elucidating the mechanisms behind peptide self-assembly, determining the structure of the resulting aggregates, and quantifying the thermodynamics and kinetics of molecular interactions. The primary non-covalent forces governing the assembly of peptides containing this residue would likely be π-π stacking, driven by the fluorenyl and phenyl rings, and hydrogen bonding. The methods employed to study these phenomena provide insights into secondary structure, morphology of assemblies, and binding affinities.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a cornerstone technique for investigating the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides incorporating this compound, CD would be used to monitor conformational changes upon self-assembly. The formation of ordered structures, such as β-sheets, which are common in the self-assembly of Fmoc-amino acid derivatives, gives rise to characteristic CD signals.
Illustrative Research Findings: A hypothetical peptide, P1, containing this compound might initially exhibit a CD spectrum characteristic of a random coil in a monomeric state. Upon a change in conditions (e.g., pH, concentration, or solvent polarity) that triggers self-assembly, the spectrum would be expected to shift, potentially to one with a minimum around 218 nm, indicative of β-sheet formation. The large Fmoc group also contributes to the CD signal in the 260-320 nm range, which can be monitored to observe changes in the aromatic stacking environment upon assembly.
Table 1: Illustrative Circular Dichroism Data for a Hypothetical Peptide (P1) Containing this compound
| Condition | Wavelength of Minimum (nm) | Wavelength of Maximum (nm) | Inferred Secondary Structure |
| Monomeric (Low Conc.) | ~198 | ~220 | Random Coil |
| Assembled (High Conc.) | ~218 | ~195 | β-Sheet |
| Assembled (Aromatic Region) | - | ~270, ~310 | Ordered π-π Stacking |
Fluorescence Spectroscopy
The fluorenyl (Fmoc) group is intrinsically fluorescent, making fluorescence spectroscopy an exceptionally powerful tool for studying peptides that contain it. The technique can be used to monitor the aggregation process in real-time and provide information about the local microenvironment of the Fmoc moiety.
Illustrative Research Findings: When the peptide is monomeric in solution, the Fmoc group would display a characteristic emission spectrum. Upon self-assembly, π-π stacking between Fmoc groups of adjacent peptide molecules typically leads to the formation of an excimer (excited-state dimer), which is characterized by a red-shifted and broader emission band compared to the monomer. By monitoring the ratio of excimer to monomer fluorescence intensity, researchers can quantify the extent of aggregation.
Table 2: Illustrative Fluorescence Emission Data for a Hypothetical Peptide (P1)
| State of Peptide | Excitation Wavelength (nm) | Monomer Emission Max (nm) | Excimer Emission Max (nm) | Interpretation |
| Monomeric | 266 | ~315, ~325 | N/A | Dispersed Fmoc groups |
| Assembled / Aggregated | 266 | Diminished | ~450 | Formation of π-stacked Fmoc aggregates |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on the structure, dynamics, and interactions of peptides. For peptides containing this compound, 1D and 2D NMR experiments would be invaluable.
Illustrative Research Findings: In a monomeric state, sharp and well-dispersed signals would be expected in the ¹H NMR spectrum. Upon aggregation, significant line broadening would occur due to the larger size and slower tumbling of the assembly. Specific intermolecular contacts can be identified using Nuclear Overhauser Effect Spectroscopy (NOESY), which would reveal spatial proximities between protons on different peptide molecules, confirming the nature of the assembled state (e.g., antiparallel β-sheet arrangement). Changes in the chemical shifts of the aromatic protons of the phenyl and fluorenyl groups upon assembly would provide direct evidence of π-π stacking interactions.
Table 3: Illustrative ¹H NMR Chemical Shift Changes (Δδ) Upon Assembly of Peptide P1
| Proton Type | Monomer δ (ppm) | Assembled δ (ppm) | Δδ (ppm) | Interpretation |
| Phenylalanine (aromatic) | 7.20 - 7.35 | 6.80 - 7.10 | -0.30 to -0.40 | Upfield shift due to ring current effects from π-π stacking |
| Fmoc Group (aromatic) | 7.30 - 7.80 | 7.00 - 7.60 | -0.20 to -0.30 | Upfield shift indicating involvement in π-π stacking |
| Amide (NH) | 8.50 | 9.10 | +0.60 | Downfield shift indicating formation of stable hydrogen bonds |
These biophysical methods, often complemented by techniques like Transmission Electron Microscopy (TEM) to visualize the morphology of the final assemblies and Fourier-Transform Infrared (FTIR) spectroscopy to confirm hydrogen bonding patterns, form a comprehensive toolkit for characterizing the molecular interactions and assembly of peptides containing this compound.
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Modalities and Targeted Delivery Systems
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is a key building block in the synthesis of peptide-based therapeutics. chemimpex.comchemimpex.com Its incorporation into peptide sequences is particularly valuable for several reasons. The D-amino acid configuration enhances the proteolytic stability of the resulting peptides, prolonging their half-life in biological systems, a crucial attribute for effective drugs. chemimpex.com Furthermore, its structure is instrumental in designing peptidomimetics that can target specific cellular receptors with high efficacy, potentially leading to more effective treatments in fields like oncology and neurology with fewer side effects. chemimpex.comchemimpex.com
The aminomethyl handle on the phenyl ring, protected by the Boc group, provides a site for conjugation to other molecules after its selective deprotection. This feature is heavily exploited in the development of targeted drug delivery systems. chemimpex.comchemimpex.com Peptides synthesized with this amino acid can be attached to various carriers, enhancing the functionality and delivery of therapeutic agents. chemimpex.com
Potential Targeted Delivery Systems Incorporating the Compound
| Delivery System | Mechanism of Action | Role of this compound |
|---|---|---|
| Liposomes | Lipid vesicles that encapsulate drugs, targeting specific tissues. | Peptides containing the amino acid can be conjugated to the liposome (B1194612) surface for active targeting of cell-surface receptors. |
| Nanoparticles | Polymeric or inorganic particles that carry therapeutic payloads. | Serves as a linker to attach targeting peptides that guide nanoparticles to diseased cells, improving drug localization. |
| Antibody-Drug Conjugates (ADCs) | Antibodies linked to cytotoxic drugs for targeted cancer therapy. | Used to synthesize a peptide linker that connects the antibody to the drug, ensuring stability in circulation and release at the target site. |
| Microspheres | Biodegradable polymer spheres for controlled, sustained release. | Incorporation into peptides that are part of the microsphere matrix can modulate drug release kinetics. |
Integration with Combinatorial Chemistry and High-Throughput Screening Platforms
The fields of drug discovery and materials science rely heavily on the rapid synthesis and screening of vast numbers of molecules. nih.gov this compound is exceptionally well-suited for these platforms, primarily through its use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.gov SPPS is the cornerstone of combinatorial chemistry, allowing for the automated, stepwise construction of peptide libraries containing thousands to millions of unique sequences. nih.gov
The orthogonal nature of the Fmoc (base-labile) and Boc (acid-labile) protecting groups in this compound offers precise control during synthesis. The Fmoc group on the alpha-amine is removed at each cycle of peptide elongation, while the Boc group on the side-chain amine remains intact, preventing unwanted side reactions. iris-biotech.de This allows for the creation of complex and diverse peptide libraries that can be screened for specific biological activities, such as binding to a disease-related protein or catalyzing a chemical reaction. nih.gov
Workflow for Combinatorial Library Synthesis and Screening
| Step | Description | Relevance of the Compound |
|---|---|---|
| 1. Library Design | Computational or rational design of a diverse peptide library. | Included as a building block to introduce structural constraints, stability, and a functionalizable handle. |
| 2. Solid-Phase Synthesis | Automated, parallel synthesis of peptides on a solid support using Fmoc chemistry. | The compound is coupled to the growing peptide chain. The Fmoc group is removed to allow the next amino acid to be added. nih.gov |
| 3. Cleavage and Deprotection | Peptides are cleaved from the solid support, and side-chain protecting groups are removed. | The acid-labile Boc group on the side chain can be removed simultaneously with other acid-labile groups or kept for later modification. |
| 4. High-Throughput Screening (HTS) | The library of peptides is screened against a biological target to identify "hits." | Peptides containing this D-amino acid may exhibit higher stability during screening assays, leading to more reliable results. chemimpex.com |
| 5. Hit Identification & Optimization | Active peptides are identified and their structure is optimized for improved activity. | The unique structure of the compound provides a scaffold for further chemical modification to enhance potency or specificity. |
Advancements in Bio-orthogonal Chemistry and Chemical Biology Probes
Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. This field has opened up new ways to study and manipulate biological molecules in their natural environment. The unique structure of this compound makes it an attractive scaffold for creating chemical biology probes.
After the peptide is synthesized, the Boc-protecting group on the side-chain aminomethyl group can be selectively removed. This unmasked amine serves as a chemical handle that can be derivatized with a variety of bio-orthogonal functional groups, such as alkynes, azides, or tetrazines. Once incorporated into a peptide, this modified amino acid acts as a probe. For example, a peptide containing an alkyne-modified phenylalanine derivative can be introduced to living cells and subsequently visualized by reacting it with an azide-bearing fluorescent dye via a "click chemistry" reaction. This allows for precise tracking of the peptide's location and interactions within the cell.
Bio-orthogonal Reactions for Probe Development
| Reaction Type | Functional Group (Attached to Amino Acid) | Reaction Partner (on Label/Tag) | Application |
|---|---|---|---|
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (B158145) | Azide (B81097) | Fluorescent labeling, protein pull-down assays |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Trans-cyclooctene or Norbornene | Tetrazine | Rapid in vivo imaging, targeted drug activation |
| Staudinger Ligation | Azide | Phosphine | Protein modification, surface immobilization |
| Isonitrile-Tetrazine Ligation | Isonitrile | Tetrazine | Bio-conjugation and release systems |
Development of Next-Generation Supramolecular Assemblies and Smart Materials
The self-assembly of small molecules into larger, ordered structures is a powerful bottom-up approach to creating novel nanomaterials. Fmoc-protected amino acids, in particular, are well-known for their ability to self-assemble into nanofibers, ribbons, and hydrogels. researchgate.netacs.org This process is driven by a combination of hydrogen bonding between the amino acid backbones and π-π stacking interactions between the aromatic Fmoc groups. upc.edu
Peptides containing this compound are prime candidates for designing next-generation supramolecular materials. The presence of the Fmoc group can drive the self-assembly process, while the specific peptide sequence and the D-amino acid can be used to control the morphology and properties of the resulting nanostructures. researchgate.netupc.edu These materials can be designed to be "smart," responding to external stimuli such as pH, temperature, or the presence of specific enzymes. acs.org For example, a hydrogel formed from these peptides could be engineered to release an encapsulated drug only in the acidic microenvironment of a tumor.
Supramolecular Structures and Potential Applications
| Supramolecular Structure | Driving Forces | Potential Application |
|---|---|---|
| Nanofibers/Nanotubes | π-π stacking (Fmoc groups), hydrogen bonding | Scaffolds for tissue engineering, conductive nanowires |
| Hydrogels | Entanglement of nanofiber networks | Controlled drug release, 3D cell culture matrices, wound healing |
| Vesicles/Micelles | Amphiphilic nature of designed peptides | Targeted delivery of imaging agents or therapeutics |
| Nanosheets | Planar β-sheet formation, aromatic interactions | Biosensors, catalytic surfaces |
Computational Design and Predictive Modeling of Peptide and Peptidomimetic Structures
Furthermore, machine learning and deep learning models are emerging to tackle challenges in the synthesis process itself. nih.gov For example, the "Peptide Synthesis Score (PepSySco)" is a computational tool that predicts the likelihood of successfully synthesizing a given peptide sequence using standard Fmoc chemistry. acs.orgresearchgate.net By inputting a sequence containing this compound, researchers can anticipate potential difficulties, such as aggregation during synthesis, and proactively modify the sequence or synthesis conditions to improve the outcome. nih.govacs.org Advanced models like HighFold2 are now being developed to specifically predict the structures of peptides containing unnatural residues, which will significantly accelerate the design of novel peptide-based drugs. nih.govoup.com
Computational Tools in Peptide Design and Synthesis
| Tool/Method | Function | Application for the Compound |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulates the motion and folding of molecules over time. nih.gov | Predicting the 3D structure and conformational stability of peptides containing the D-amino acid. byu.edu |
| Docking Simulations | Predicts the binding orientation of a molecule to a target protein. | Designing peptides with high affinity and specificity for a particular biological receptor. |
| Quantum Mechanics (QM) | Calculates the electronic structure and reactivity of molecules. researchgate.net | Parameterizing the unnatural amino acid for use in classical force fields for more accurate simulations. byu.edu |
| Machine Learning (e.g., PepSySco) | Predicts the success rate of peptide synthesis based on sequence. acs.org | Optimizing peptide sequences to avoid aggregation and improve yield during Fmoc-SPPS. researchgate.net |
| Deep Learning (e.g., HighFold2) | Predicts 3D structures of peptides with unnatural amino acids. nih.gov | Accelerating the rational design of novel cyclic peptides and peptidomimetics for therapeutic use. oup.com |
Q & A
How can researchers optimize the solid-phase synthesis of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine-containing peptides while minimizing racemization?
Methodological Answer:
- Coupling Conditions : Use coupling agents like HOBt/EDC (as described in ) or Boc-Oxyma (), which reduce racemization. Maintain reaction temperatures below 0°C during activation steps.
- Monitoring : Employ reverse-phase HPLC to detect epimerization (). For quantitative analysis, integrate chiral columns (e.g., Chirobiotic T) to resolve D/L isomers.
- Protection Strategy : Sequential deprotection of Boc and Fmoc groups using TFA (for Boc) and piperidine (for Fmoc) under controlled pH ( ).
Reference : .
What analytical strategies differentiate this compound from its diastereomers in complex reaction mixtures?
Methodological Answer:
- Chiral HPLC : Use columns with β-cyclodextrin stationary phases to separate enantiomers (). Monitor retention times and peak areas for quantification.
- NMR Spectroscopy : Analyze chemical shift differences in aromatic protons (δ ~7.2–7.8 ppm) and α/β-carbon environments (). 2D NOESY can confirm spatial arrangements.
- X-ray Crystallography : Resolve absolute stereochemistry via crystallographic refinement (e.g., R-factor <22% as in ).
Reference : .
What are the recommended purification techniques for this compound post-synthesis?
Methodological Answer:
- Flash Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (e.g., 1:1 v/v, ) or DCM/MeOH.
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystalline yield and purity.
- Preparative HPLC : Apply C18 columns with 0.1% TFA in acetonitrile/water for high-purity isolation ( ).
Reference : .
How does the D-configuration influence the supramolecular assembly of this compound derivatives?
Methodological Answer:
- Self-Assembly Studies : Compare hydrogel formation (e.g., Fmoc-D-Phe vs. L-Phe derivatives) using rheology ( ). D-isomers often form enzymatically stable nanotubes ( ).
- Characterization : Use TEM for nanostructure imaging and circular dichroism (CD) to probe chiral stacking interactions.
- Computational Modeling : Simulate π-π stacking and hydrogen-bonding patterns with MD simulations ().
Reference : .
What are the critical parameters for maintaining Boc/Fmoc group stability during prolonged storage?
Methodological Answer:
- Storage Conditions : Store at –20°C in anhydrous DMSO or DMF under argon ( ). Avoid exposure to moisture or amines.
- Stability Assays : Monitor degradation via TLC (Rf shifts) or LC-MS over time. Fmoc groups degrade faster in basic conditions ( ).
Reference : .
How can researchers design a kinetic study to assess deprotection efficiency of Boc and Fmoc groups under varying acidic conditions?
Methodological Answer:
- Deprotection Kinetics : Use TFA (0.5–95% v/v) for Boc and piperidine (20% v/v) for Fmoc. Track reaction progress via UV-Vis (Fmoc: λ = 301 nm) or ninhydrin tests.
- Data Modeling : Fit time-course data to first-order kinetics. Compare half-lives (t₁/₂) across pH/temperature gradients ( ).
Reference : .
What solvent systems are optimal for dissolving this compound in peptide coupling reactions?
Methodological Answer:
- Primary Solvents : DCM or DMF ( ). Test solubility via turbidimetry; target concentrations >50 mM.
- Co-solvents : Add 1–5% DIEA in DMF to enhance solubility of protected intermediates ().
Reference : .
What computational methods predict interactions between this compound and enzymatic active sites?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model ligand-enzyme binding (e.g., phenylalanine ammonia-lyase in ). Validate with LUDI scores ().
- MD Simulations : Simulate binding stability (RMSD <2 Å) over 100 ns trajectories. Analyze hydrogen bonds (e.g., His42L–α-amino interactions in ).
Reference : .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
